molecular formula C8H15N3O2 B3226443 N-ethyl-2-(3-oxopiperazin-2-yl)acetamide CAS No. 1255853-57-6

N-ethyl-2-(3-oxopiperazin-2-yl)acetamide

Cat. No. B3226443
M. Wt: 185.22 g/mol
InChI Key: VFIGITLUALCZKJ-UHFFFAOYSA-N
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Description

“N-ethyl-2-(3-oxopiperazin-2-yl)acetamide” is a chemical compound with the molecular formula C8H15N3O2 . It has a molecular weight of 185.22 .


Molecular Structure Analysis

The molecular structure of “N-ethyl-2-(3-oxopiperazin-2-yl)acetamide” can be represented by the SMILES notation: CCNC(=O)CC1C(=O)NCCN1 . This indicates that the molecule contains an ethyl group (CC), a carbonyl group (C=O), and a piperazine ring (NCCN).


Physical And Chemical Properties Analysis

“N-ethyl-2-(3-oxopiperazin-2-yl)acetamide” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources I have.

Safety And Hazards

The safety and hazards associated with “N-ethyl-2-(3-oxopiperazin-2-yl)acetamide” are not specified in the resources I have . As with any chemical, it should be handled with appropriate safety measures.

Future Directions

The future directions for the study and application of “N-ethyl-2-(3-oxopiperazin-2-yl)acetamide” are not clear from the available resources . Given its structural features, it could be of interest in the development of new pharmaceuticals or materials.

properties

IUPAC Name

N-ethyl-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-2-9-7(12)5-6-8(13)11-4-3-10-6/h6,10H,2-5H2,1H3,(H,9,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIGITLUALCZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(3-oxopiperazin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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